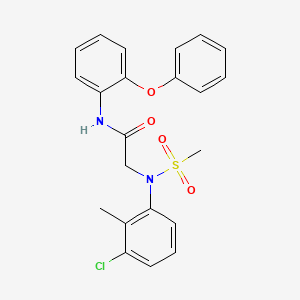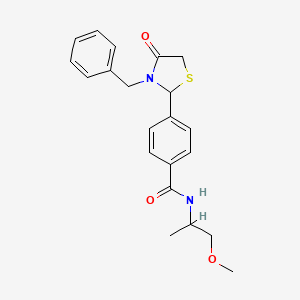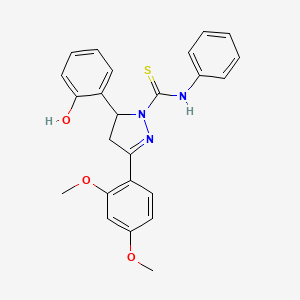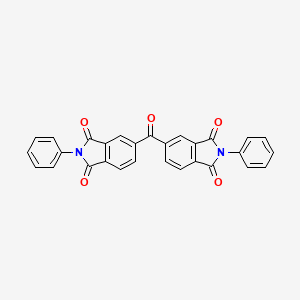
N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis may include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate reagents.
Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions.
Incorporation of the chloro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the methylsulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides or other sulfonylating agents.
Industrial Production Methods
In an industrial setting, the production of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide may involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenyl)glycinamide
- N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)glycinamide
- N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-chlorophenyl)glycinamide
Uniqueness
The unique combination of functional groups in N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide contributes to its distinct chemical properties and potential applications. The presence of the phenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C22H21ClN2O4S |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-18(23)11-8-13-20(16)25(30(2,27)28)15-22(26)24-19-12-6-7-14-21(19)29-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,24,26) |
Clave InChI |
HBXVFEOFJRNJEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate](/img/structure/B12486278.png)

![2-[4-(3,4-dimethylphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12486297.png)
![Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12486304.png)
![{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12486306.png)
![3-[(2,4-Dichlorobenzyl)amino]propanoic acid](/img/structure/B12486316.png)

![N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12486325.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B12486336.png)
![1-Oxo-1-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}propan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B12486342.png)


![3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B12486355.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B12486361.png)
